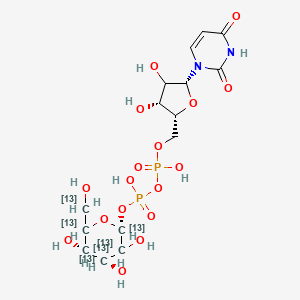

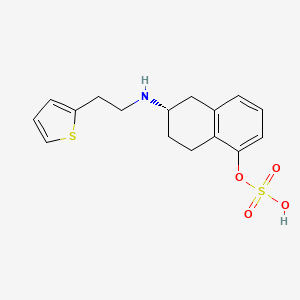

(S)-Norfluoxetine-d5 Phthalimide(Phenyl-d5)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of phenylboronic acid, which is an aromatic compound containing a boronic acid group . It’s an isotope-labeled analog, where the phenyl protons are replaced by deuterium .

Synthesis Analysis

A method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis

The molecular structure of the compound is likely to be similar to that of phenylboronic acid, which is based on benzene, with one H removed .Chemical Reactions Analysis

The compound may undergo reactions similar to those of phenylboronic acid. For example, phenylboronic acid can participate in various chemical reactions, including the Suzuki reaction .Wissenschaftliche Forschungsanwendungen

Photodegradation and Biodegradation Studies

- Transformation in Environmental Systems: The transformation of fluoxetine (the parent compound of norfluoxetine) via photo- and biodegradation has been studied, showing the creation of multiple transformation products, including norfluoxetine. These studies are crucial for understanding the environmental fate of pharmaceuticals (Tisler et al., 2019).

Pharmacokinetics and Neurochemical Effects

- Influence on Serotonin Levels: Research indicates that norfluoxetine, a major metabolite of fluoxetine, significantly influences extracellular serotonin levels in the brain, which is relevant for understanding antidepressant mechanisms (Qu et al., 2009).

- Pharmacokinetics Analysis: Methods for determining the levels of fluoxetine and norfluoxetine in human plasma have been developed, aiding in therapeutic drug monitoring and pharmacokinetic studies (Li et al., 2011).

Neurological and Therapeutic Implications

- Anticonvulsant Potency: Studies have shown that norfluoxetine and fluoxetine have similar anticonvulsant effects and influence on Ca2+ channels, which can inform neurological and pharmacological research (Kecskeméti et al., 2005).

- Role in Parkinson's Disease: Norfluoxetine has been found to prevent degeneration of dopamine neurons by inhibiting microglia-derived oxidative stress in a mouse model of Parkinson's Disease, suggesting therapeutic potential (Kim et al., 2018).

Analytical Methodologies

- Capillary Electrophoresis Method: A method has been developed for the stereoselective analysis of fluoxetine and norfluoxetine, important for clinical and pharmacological research (Desiderio et al., 1999).

Chemical Synthesis and Applications

- Synthesis and Activity of Derivatives: Studies have been conducted on the synthesis of novel phthalimide derivatives and their potential anti-inflammatory activity, which is relevant for drug development (Machado et al., 2005).

Environmental and Biological Impact

- Biodegradation by Bacteria: Research has shown enantioselective biodegradation of fluoxetine and norfluoxetine by bacterial strains, important for environmental and pharmaceutical sciences (Moreira et al., 2014).

Safety and Hazards

Eigenschaften

CAS-Nummer |

1795786-54-7 |

|---|---|

Produktname |

(S)-Norfluoxetine-d5 Phthalimide(Phenyl-d5) |

Molekularformel |

C24H18F3NO3 |

Molekulargewicht |

430.438 |

IUPAC-Name |

2-[(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1/i1D,2D,3D,6D,7D |

InChI-Schlüssel |

HBVJWKXCFVAHNT-YXTOIPEWSA-N |

SMILES |

C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |

Synonyme |

2-[(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione-d5; (S)-1-(Phthalimido)-3-[(4-trifluoromethylphenyl)oxy]-3-phenylpropane-d5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

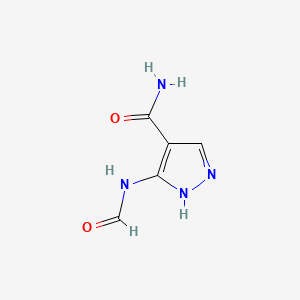

![7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B585578.png)

![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)